molecular formula C6H13NO B1447857 3-Ethoxy-3-methylazetidine CAS No. 1416586-63-4

3-Ethoxy-3-methylazetidine

Cat. No. B1447857
M. Wt: 115.17 g/mol
InChI Key: ASXVCTNOIKOUIL-UHFFFAOYSA-N
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Description

3-Ethoxy-3-methylazetidine is a four-membered ring compound that belongs to the family of azetidines. It has a molecular weight of 115.18 and its IUPAC name is 3-ethoxy-3-methylazetidine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-3-methylazetidine is 1S/C6H13NO/c1-3-8-6(2)4-7-5-6/h7H,3-5H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

3-Ethoxy-3-methylazetidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate, related to 3-ethoxy-3-methylazetidine, has been utilized in synthesizing pyrazolo[1,5-α]pyrimidine and triazolo[1,5-α]pyrimidine. This involves selective displacement and cyclocondensation reactions, highlighting its utility in creating complex heterocyclic structures (Sweidan et al., 2020).
  • Azetidine Rearrangement and Synthesis

    • Research demonstrates the synthesis of 3-methoxy-3-methylazetidines through a unique aziridine to azetidine rearrangement. This process reveals the compound's role in forming azetidines, a class of organic compounds, providing insights into novel reaction pathways (Stankovic et al., 2011).
  • Iminosugar Synthesis from D-Glucose

    • Azetidine derivatives, closely related to 3-ethoxy-3-methylazetidine, are synthesized from D-glucose. These include hydroxylated azetidine iminosugars with significant inhibitory activity against specific enzymes. This illustrates the compound's role in synthesizing biologically active iminosugars (Lawande et al., 2015).
  • Development of Non-Proteinogenic Amino Acids

    • The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, related to 3-ethoxy-3-methylazetidine, is significant in medicinal chemistry. These compounds are stable under various conditions and serve as non-proteinogenic amino acid components in peptides, potentially useful for drug development (Glawar et al., 2013).
  • Preparation of Novel Functionalized Azetidines

    • Studies involving 3-bromo-3-ethylazetidines, a compound structurally similar to 3-ethoxy-3-methylazetidine, demonstrate its use in synthesizing various functionalized azetidines. These azetidines serve as building blocks for more complex molecular structures, highlighting the synthetic versatility of related azetidine compounds (Stankovic et al., 2013).

Safety And Hazards

The safety information for 3-Ethoxy-3-methylazetidine includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Azetidines, including 3-Ethoxy-3-methylazetidine, have potential applications in various fields of research and industry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .

properties

IUPAC Name

3-ethoxy-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-8-6(2)4-7-5-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVCTNOIKOUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-3-methylazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N De Kimpe, D De Smaele - Tetrahedron, 1995 - Elsevier
N-(Alkylidene or arylidene)-2-substituted-2-propenylamines were regiospecifically functionalized into novel N-(alkylidene or arylidene)-2-alkoxy-3-bromo-2-substituted-propylamines, …
Number of citations: 28 www.sciencedirect.com

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